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Compound of Interest

Compound Name: 2-(3-Bromopropyl)-1,3-dioxolane

Cat. No.: B1269514

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-
Bromopropyl)-1,3-dioxolane (CAS No: 62563-07-9), a valuable building block in organic
synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, offering insights into its molecular structure. Experimental
protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following sections present the spectroscopic data for 2-(3-Bromopropyl)-1,3-dioxolane.
While mass spectrometry data is based on experimental findings, the NMR and IR data are
predicted based on the compound's known structure, as publicly available experimental spectra
are limited. These predictions are derived from established principles of spectroscopic
interpretation.

Proton Nuclear Magnetic Resonance (*H-NMR)
Spectroscopy

1H-NMR spectroscopy provides information about the chemical environment of hydrogen atoms
in a molecule. The predicted spectrum of 2-(3-Bromopropyl)-1,3-dioxolane in a standard
solvent like CDClIs would exhibit distinct signals for each unique proton group.

Structure for *H-NMR Assignment:
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Table 1: Predicted *H-NMR Data for 2-(3-Bromopropyl)-1,3-dioxolane

Predicted Chemical

Signal Assignment Shift (5, ppm) Multiplicity Integration
Ha ~3.45 Triplet (t) 2H
Hb ~2.05 Quintet (quin) 2H
Hc ~1.75 Quartet (q) 2H
Hd ~3.90 - 4.00 Multiplet (m) 4H
He ~4.90 Triplet (t) 1H

Carbon-13 Nuclear Magnetic Resonance (**C-NMR)
Spectroscopy

13C-NMR spectroscopy identifies the different carbon environments within a molecule.
Structure for 3C-NMR Assignment:

Table 2: Predicted 13C-NMR Data for 2-(3-Bromopropyl)-1,3-dioxolane

Carbon Assignment Predicted Chemical Shift (6, ppm)
C1 (CH2-Br) ~33

C2 (CH2) ~ 30

C3 (CHz2) ~32

C4 (O-CH2-CH2-0) ~65

C5 (O-CH-0) ~103

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[1]
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Table 3: Predicted IR Absorption Bands for 2-(3-Bromopropyl)-1,3-dioxolane

Wavenumber (cm~?) Vibration Type Functional Group
~ 2960 - 2850 C-H Stretch Alkane (CH2)

~ 1150 - 1050 C-O Stretch Acetal (O-C-0)

~ 650 - 550 C-Br Stretch Alkyl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which helps in determining the molecular weight and formula. The data
presented is from an electron ionization (El) source.

Table 4: Mass Spectrometry Data for 2-(3-Bromopropyl)-1,3-dioxolane

m/z Value Interpretation Relative Intensity

[M]* Molecular ion (containing

196 /194 Low
81Br / 7°Br)

115 [M-Br]* Moderate
[CaH90]* (Dioxolane ring )

73 High (Base Peak)
fragment)

Experimental Protocols

The acquisition of high-quality spectroscopic data relies on standardized experimental
procedures. The following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-(3-Bromopropyl)-1,3-
dioxolane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCI5).
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 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to provide a reference signal at O ppm.

o Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR
spectrometer.[2] Acquire the *H spectrum, followed by the 13C spectrum. Parameters such as
acquisition time, pulse width, and relaxation delay should be optimized for the specific
instrument.

Infrared (IR) Spectroscopy
o Sample Preparation (Neat Liquid): As 2-(3-Bromopropyl)-1,3-dioxolane is a liquid, the

simplest method is to run a "neat" spectrum.[3]

e Procedure: Place one to two drops of the pure liquid sample between two salt plates (e.g.,
NaCl or KBr).[3] Carefully press the plates together to form a thin liquid film.

» Data Acquisition: Mount the salt plate assembly in the sample holder of the FT-IR
spectrometer.[4] Record the spectrum, typically in the range of 4000 to 400 cm~1.[1]

Mass Spectrometry (MS)

o Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for volatile compounds.[5]

« lonization: In the ion source, the sample molecules are bombarded with high-energy
electrons (Electron lonization - El). This process removes an electron, creating a positively
charged molecular ion and causing fragmentation.

o Mass Analysis: The resulting ions are accelerated into a magnetic field, where they are
separated based on their mass-to-charge (m/z) ratio.[5]

» Detection: A detector records the abundance of ions at each m/z value, generating the mass
spectrum.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the structural elucidation of an unknown
organic compound using the spectroscopic methods described.
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Caption: A logical workflow for determining a chemical structure using multiple spectroscopic
techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-(3-Bromopropyl)-1,3-
dioxolane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269514#spectroscopic-data-nmr-ir-ms-of-2-3-
bromopropyl-1-3-dioxolane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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